1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea
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Overview
Description
1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea is a synthetic chemical compound belonging to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea typically involves the condensation reaction of a 3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl derivative with an appropriate aromatic aldehyde to form the Schiff base, which subsequently reacts with a phenylthiourea derivative.
Industrial Production Methods: : Industrial synthesis can vary but often employs optimized reaction conditions involving solvents, temperature control, and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, often resulting in the formation of sulfoxides or sulfones when treated with oxidizing agents.
Reduction: : Can be reduced to corresponding amines or thiols.
Substitution: : Undergoes electrophilic and nucleophilic substitution reactions, allowing modifications on the pyrazole ring or the phenylthiourea moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride.
Substitution: : Reagents such as halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides
Amines
Thiols
Various substituted derivatives
Scientific Research Applications
1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea has been explored for various scientific research applications:
Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.
Medicine: : Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea involves interactions with specific molecular targets, often enzymes or proteins, leading to inhibition or modulation of their activity. This can affect various biological pathways, resulting in observed pharmacological effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Comparison: : Compared to other pyrazole derivatives, 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea exhibits unique structural features and biological activities that make it of particular interest in medicinal chemistry.
List of Similar Compounds
3-Methyl-1-phenyl-4H-pyrazol-5-one
1-Phenyl-3-methyl-4(1H)-pyrazolone
N-phenyl-3-(phenylamino)thiourea
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Properties
IUPAC Name |
1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS/c1-17-21(23(30)29(28-17)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)26-27-24(31)25-19-13-7-3-8-14-19/h2-16,21H,1H3,(H2,25,27,31)/b26-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZKQXPWWRSLX-ROMGYVFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=NNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C1/C(=N\NC(=S)NC2=CC=CC=C2)/C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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